2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid
Description
2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 4-position and a (2-aminoethyl)amino substituent at the 2-position. This structure combines a polar carboxylic acid moiety with a flexible, primary amine-containing side chain.
Properties
IUPAC Name |
2-(2-aminoethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-2-4-11-7-5-6(8(12)13)1-3-10-7/h1,3,5H,2,4,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHDTYZYNBRREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination-Carboxylation Route
Reaction of 4-Chloropyridine with Ethylenediamine
The most widely reported synthesis begins with 4-chloropyridine reacting with ethylenediamine in a nucleophilic aromatic substitution. This step forms 2-[(2-aminoethyl)amino]pyridine as an intermediate. Key conditions include:
- Solvent : Anhydrous ethanol or dimethylformamide (DMF)
- Temperature : 80–100°C reflux for 12–24 hours
- Molar ratio : 1:1.2 (4-chloropyridine:ethylenediamine)
- Catalyst : None required, though K₂CO₃ may enhance yield.
The reaction proceeds via a two-stage mechanism:
Carboxylation to Target Compound
The intermediate undergoes carboxylation at the pyridine ring’s 4-position. Two approaches dominate:
a) Hydrolysis of Cyano Groups
- Reagents : Concentrated HCl (6M) or H₂SO₄ (95%)
- Conditions : 120°C for 8–12 hours under reflux
- Yield : 75–82%.
b) Carbon Dioxide Insertion
- Catalyst : Pd/C (5 wt%) or CuI
- Conditions : 10 atm CO₂, 80°C, 24 hours
- Solvent : Water-ethanol mixture (3:1 v/v)
- Yield : 68–72%.
Table 1 : Comparative Analysis of Carboxylation Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acid hydrolysis | None | 120 | 82 | 98.5 |
| CO₂ insertion | Pd/C | 80 | 72 | 97.8 |
Nitration-Reduction Pathway
Nitration of Pyridine Derivatives
An alternative route starts with nitrating 2-aminopyridine at the 5-position using mixed acid (H₂SO₄/HNO₃):
Reduction and Functionalization
The nitro group is reduced to an amine, followed by ethylenediamine coupling:
Industrial-Scale Optimization
Continuous Flow Reactor Design
Large-scale production employs flow chemistry to enhance safety and yield:
Analytical and Purification Techniques
Characterization
Challenges and Limitations
Side Reactions
Scalability Issues
- CO₂ insertion : High-pressure reactors increase capital costs.
- Catalyst deactivation : Pd/C loses activity after 3 cycles due to sulfur poisoning.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that have biological activity.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their conformation and function.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity: The primary amine in this compound increases hydrophilicity compared to tertiary amines (e.g., dimethylamino in ) or hydrophobic groups (e.g., cyclopentyl-methylamino in ). This may enhance solubility in aqueous environments, advantageous for biological applications. The phenoxy group in introduces significant lipophilicity, which could improve blood-brain barrier penetration in drug candidates.
Functional Group Reactivity: The free primary amine in the target compound is more reactive than protected (e.g., Fmoc in ) or substituted amines (e.g., dimethylamino in ). This reactivity allows for conjugation reactions (e.g., amide bond formation) without prior deprotection. The carboxylic acid group (common to all analogs) enables salt formation or esterification, useful for tuning solubility or prodrug design.
Biological and Synthetic Relevance: Derivatives like 3-(pyridin-4-yl)acrylic acid () are precursors to β-amino acids, suggesting that the target compound could similarly serve as a building block for bioactive molecules. The Fmoc-protected analog () highlights the role of pyridine-4-carboxylic acids in peptide synthesis, where the carboxylic acid moiety facilitates coupling reactions.
Biological Activity
Overview
2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid, commonly referred to as a pyridine derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C8H10N4O2
- Molecular Weight: 182.19 g/mol
The biological activity of this compound is primarily attributed to its ability to act as an inhibitor for specific enzymes and receptors. The amino group and carboxylic acid functional groups play crucial roles in its binding affinity to target proteins.
- Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer and metabolic disorders.
- Receptor Modulation: It may also influence receptor activity, particularly in neurotransmission pathways, suggesting potential applications in neuropharmacology.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could be developed into a novel antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Effects
This compound has shown promise in neuroprotective studies. It appears to mitigate neuronal damage in models of oxidative stress, indicating potential applications in treating neurodegenerative diseases.
- Case Study: In a murine model of Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function scores.
- Mechanism: The neuroprotective effects are believed to stem from the compound's antioxidant properties and its ability to modulate glutamate receptors.
Toxicity and Safety Profile
Toxicological assessments have indicated that while this compound exhibits beneficial biological activities, it also poses certain risks:
- Acute Toxicity: The compound is classified as harmful if swallowed (H302), with reported symptoms including gastrointestinal distress.
- Skin and Eye Irritation: It is noted to cause irritation upon contact with skin or eyes (H315).
Research Findings
Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity and reduce toxicity. For instance:
- Synthesis of Analogues: Modifications at the pyridine ring have led to compounds with improved potency against specific bacterial strains.
- In Vivo Studies: Animal studies are ongoing to evaluate the therapeutic efficacy and safety profile of these derivatives.
Q & A
Q. What are the established synthetic routes for 2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid, and how can purity be optimized?
The synthesis typically involves coupling 2-aminoethylamine with a pyridine-4-carboxylic acid derivative. A common method utilizes carbodiimide-mediated amidation to form the carbamoyl linkage between the aminoethyl group and the pyridine ring (e.g., 4'-[(2-aminoethyl)carbamoyl]-2,2'-bipyridine-4-carboxylic acid in ) . To optimize purity:
- Use high-purity starting materials (≥95%) to minimize side reactions.
- Employ column chromatography or recrystallization for purification, as seen in analogous pyridine-carboxylic acid syntheses.
- Monitor reaction progress via TLC or HPLC, adjusting pH to stabilize intermediates.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : and NMR to confirm the aminoethylamino and pyridine-carboxylic acid moieties (e.g., signals for aromatic protons at δ 7–8 ppm and carboxylic acid protons at δ 12–13 ppm).
- FT-IR : Peaks at ~1650–1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNO, exact mass 294.1066).
Q. What are its primary applications in early-stage drug discovery?
The compound serves as a ligand or building block in metal-catalyzed reactions (e.g., coordination chemistry) due to its pyridine and aminoethyl groups. It is also used in synthesizing heterocyclic scaffolds for kinase inhibitors or protease modulators .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites. For example:
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:
- Dose-response standardization : Test across multiple concentrations (e.g., 1–100 μM) to identify true activity thresholds.
- Batch consistency checks : Use LC-MS to verify purity (>98%) and rule out degradation products.
- Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability assays to confirm target specificity.
Q. How does the compound’s structure influence its performance in ionic liquid crystal (ILC) formulations?
The aminoethyl and carboxylic acid groups enable hydrogen bonding and ionic interactions, critical for ILC phase stability. Studies on similar pyridine-4-carboxylic acid-derived ILCs show:
- Temperature-dependent refractive index changes (20–80°C), relevant for optoelectronic devices.
- Substituent position (e.g., 4-carboxylic acid vs. 2-carboxylic acid) alters mesophase behavior, requiring XRD and DSC validation.
Q. What are the challenges in scaling up synthesis without compromising yield?
Key issues include side reactions (e.g., over-alkylation) and purification bottlenecks. Mitigation strategies:
- Flow chemistry : Continuous processing improves heat/mass transfer for exothermic amidation steps.
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
Methodological Best Practices
Q. Handling and Storage Recommendations
- Store at –20°C under inert gas (N) to prevent hydrolysis of the carbamoyl group.
- Use gloveboxes for air-sensitive reactions involving the aminoethyl moiety.
- Neutralize waste with dilute acetic acid before disposal to avoid exothermic decomposition.
Q. Analytical Workflow for Impurity Profiling
LC-MS/MS : Identify major impurities (e.g., unreacted starting materials).
- COSY NMR : Resolve overlapping signals from byproducts.
X-ray crystallography : Confirm crystal structure if polymorphic forms are suspected.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
